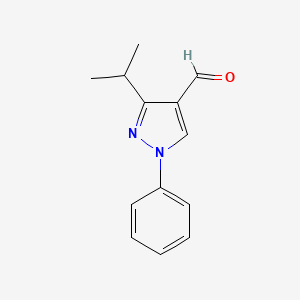

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenyl group, an isopropyl group, and a formyl group attached to the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of hydrazine with 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid under acidic conditions to form the corresponding hydrazone. This intermediate is then oxidized using an oxidizing agent such as manganese dioxide to yield the desired aldehyde.

Another approach involves the cyclization of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid hydrazide with formic acid, followed by oxidation to form the aldehyde. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives of the phenyl group, such as nitro, bromo, or sulfonyl derivatives.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : The starting materials undergo condensation to form the pyrazole ring.

- Formylation : The introduction of the aldehyde group can be achieved through various methods, such as the Vilsmeier-Haack reaction.

Medicinal Chemistry

1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has been explored for its potential biological activities, including:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit significant anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Antioxidant Activity : Studies have shown that compounds with similar structures can act as antioxidants, providing protective effects against oxidative stress .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in reactions such as:

- Electrophilic Aromatic Substitution : The phenyl and pyrazole groups can undergo substitution reactions, allowing for further functionalization.

- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are crucial in building complex organic molecules .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Arbačiauskienė et al. demonstrated the synthesis of various substituted pyrazole derivatives from this compound. These derivatives were evaluated for their biological activities, revealing promising results as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are relevant in Alzheimer's disease treatment .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound A | AChE Inhibitor | 4.2 |

| Compound B | MAO-B Inhibitor | 3.47 |

Case Study 2: Material Science Applications

In materials science, derivatives of this compound have been investigated for their potential use in photochromic materials. These compounds exhibited interesting photochromic behavior, indicating their applicability in developing smart materials that respond to light stimuli .

Mécanisme D'action

The mechanism of action of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with G-protein-coupled receptors, leading to downstream effects on cellular signaling pathways.

The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. This covalent interaction can result in the inhibition of enzyme activity or alteration of receptor function, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of an aldehyde group. It may exhibit different chemical reactivity and biological activity.

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-methanol: This compound contains a hydroxyl group instead of an aldehyde group. It may have different solubility and pharmacokinetic properties.

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-nitrile: This compound contains a nitrile group instead of an aldehyde group. It may have different chemical stability and reactivity.

The uniqueness of this compound lies in its aldehyde functionality, which allows it to participate in specific chemical reactions and interact with biological targets in a distinct manner.

Activité Biologique

1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives containing the pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including:

- K562 (chronic myeloid leukemia)

- MV4-11 (acute myeloid leukemia)

- MCF-7 (breast cancer)

These studies reported low micromolar GI50 values for the most potent compounds, indicating strong inhibitory effects on cell proliferation .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | K562 | < 10 | Induces apoptosis via PARP cleavage |

| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 49.85 | Induces autophagy without apoptosis |

| 1-benzyl-1H-pyrazole derivatives | MDA-MB-231 | < 20 | Inhibits topoisomerase II and EGFR |

Anti-inflammatory Properties

In addition to anticancer activity, this compound has been studied for its anti-inflammatory properties. Compounds derived from this structure have shown effectiveness comparable to standard anti-inflammatory drugs like indomethacin in various models of inflammation .

Case Studies

Several case studies have illustrated the compound's efficacy:

- Study on Cancer Cell Lines : A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications in the pyrazole structure significantly enhanced anticancer activity, with some compounds exhibiting IC50 values below 10 µM .

- Anti-inflammatory Testing : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced carrageenan-induced edema in mice, suggesting their potential as therapeutic agents for inflammatory diseases .

Propriétés

IUPAC Name |

1-phenyl-3-propan-2-ylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10(2)13-11(9-16)8-15(14-13)12-6-4-3-5-7-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHUGYIFPWKFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1C=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.